molecular formula C22H23NO4 B12307113 Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid

Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid

Cat. No.: B12307113
M. Wt: 365.4 g/mol
InChI Key: KCDAUUVKWKWDAC-UHFFFAOYSA-N
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Description

Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid: is a complex organic compound with a unique structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid typically involves multiple steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the methyl group: This step involves the alkylation of the cyclopentane ring to introduce the methyl group at the desired position.

    Attachment of the Fmoc protecting group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the carboxylic acid group: This can be achieved through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis.

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its unique structure allows for the investigation of specific binding sites and molecular recognition processes.

Medicine

In medicine, the compound has potential applications in drug development and design. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, such as forming peptide bonds or interacting with enzymes.

Comparison with Similar Compounds

Similar Compounds

    Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-ethylcyclopentane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry. The presence of the Fmoc protecting group and the methyl group on the cyclopentane ring provides distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

KCDAUUVKWKWDAC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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